molecular formula C8H7N3O B3054041 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde CAS No. 57805-99-9

3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B3054041
CAS No.: 57805-99-9
M. Wt: 161.16 g/mol
InChI Key: YBSPMUOAPFEBPP-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imidazole and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic or basic conditions. One common method involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-c]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carboxylic acid.

    Reduction: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-methanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. For example, compounds with the imidazo[4,5-c]pyridine core have been shown to inhibit histone methyltransferase EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Comparison: 3-Methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-9-3-2-6(7)10-8(11)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPMUOAPFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481911
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57805-99-9
Record name 3H-Imidazo[4,5-c]pyridine-2-carboxaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the procedure of Example 10B and starting with 774 mg of 2,3-dimethyl-3H-imidazo[4,5-c]pyridine (Preparation J2) and 584 mg of selenium dioxide in 30 ml of dioxane, there was obtained 442 mg of the desired product.
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
584 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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